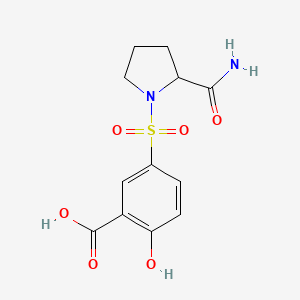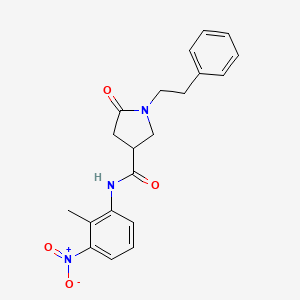
5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a sulfonamide derivative of salicylic acid and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the NF-κB pathway and the Akt pathway. 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid is its relatively low toxicity, making it a suitable candidate for in vitro and in vivo experiments. However, 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid is also relatively unstable and has a short half-life, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid. One area of research is the development of more stable analogs of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid that can be used in a wider range of experimental settings. Another area of research is the investigation of the potential use of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid in combination with other therapeutic agents, such as chemotherapy drugs or immunomodulatory agents. Finally, the potential use of 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid as a diagnostic tool for cancer and other diseases is an area of research that warrants further investigation.
Conclusion
In conclusion, 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid is a promising compound with potential applications in a variety of scientific research fields. Its mechanism of action and biochemical and physiological effects make it a promising candidate for cancer therapy, neuroprotection, and immunomodulation. While there are some limitations to its use in experimental settings, further research into the development of more stable analogs and the investigation of its potential use in combination with other therapeutic agents could lead to new and exciting discoveries in the field of scientific research.
Synthesemethoden
5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid can be synthesized through a multistep process starting from salicylic acid. The first step involves the protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The protected salicylic acid is then reacted with N-carbobenzyloxyglycine to form an ester intermediate. The ester intermediate is then treated with thionyl chloride to form an acid chloride, which is then reacted with N-(tert-butoxycarbonyl)pyrrolidine to form the desired product, 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 5-(2-Carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid has been shown to inhibit the activation of immune cells, making it a potential therapeutic agent for autoimmune diseases.
Eigenschaften
IUPAC Name |
5-(2-carbamoylpyrrolidin-1-yl)sulfonyl-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c13-11(16)9-2-1-5-14(9)21(19,20)7-3-4-10(15)8(6-7)12(17)18/h3-4,6,9,15H,1-2,5H2,(H2,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLWRNNFMXEKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethoxyphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7495570.png)
![N-[1-(3-chlorophenyl)ethyl]-4-methylsulfonylaniline](/img/structure/B7495571.png)
![8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7495573.png)
![ethyl 5-[(2,2-dichloropropanoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B7495586.png)
![N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7495597.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)
![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)

![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)


![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)